2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile
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Overview
Description
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with the molecular formula C8H10N4 It is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further substituted with two methyl groups and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile typically involves the reaction of 4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification methods such as chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazinyl derivatives.
Scientific Research Applications
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyridine-3-carbonitrile: Lacks the hydrazinyl group, making it less reactive in certain types of reactions.
2-Hydrazinylpyridine: Lacks the methyl groups, which can influence its steric and electronic properties.
2-Hydrazinyl-4-methylpyridine-3-carbonitrile: Similar structure but with only one methyl group, affecting its reactivity and solubility.
Uniqueness
2-Hydrazinyl-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of its hydrazinyl, methyl, and carbonitrile groups. This combination imparts specific reactivity and properties that make it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-hydrazinyl-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-3-6(2)11-8(12-10)7(5)4-9/h3H,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBVXKQXKABHPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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